2,2,2-Trifluoroethyl ester ethanesulfonic acid
Description
Contextualization within Modern Organic Synthesis and Material Science Research
In modern organic synthesis, the development of novel reagents is crucial for creating complex molecules with greater efficiency and selectivity. Fluorinated compounds are of particular interest due to fluorine's unique properties, such as high electronegativity and the ability to form strong carbon-fluorine bonds. chinesechemsoc.org These properties can significantly alter a molecule's reactivity, stability, and biological activity. chinesechemsoc.orgmdpi.com Consequently, about 20% of pharmaceuticals and 50% of agrochemicals contain fluorine. chinesechemsoc.org
In material science, fluorine-containing polymers and materials are valued for their chemical resistance, thermal stability, and specific electronic properties. man.ac.uk Fluorinated side groups can be introduced into polymers to modify their physical characteristics, such as increasing the glass transition temperature and improving resistance to thermal desulfonation. researchgate.net
Role of Fluorinated Sulfonate Esters in Contemporary Chemical Transformations
Sulfonate esters, such as tosylates, mesylates, and triflates, are widely used in organic chemistry because the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. periodicchemistry.com This reactivity stems from the stability of the resulting sulfonate anion, which is highly resonance-stabilized. periodicchemistry.com
Foundational Research Trajectories for Novel Fluorinated Reagents
The field of fluorine chemistry has evolved significantly, driven by the need for safer and more effective fluorinating agents. chinesechemsoc.org Historically, the use of highly reactive and toxic reagents like molecular fluorine limited the accessibility of organofluorine compounds. nih.gov The development of user-friendly electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, marked a breakthrough in the field, enabling a broader range of chemists to engage in organofluorine chemistry. chinesechemsoc.orgnih.gov
Current research trends focus on developing catalytic and more selective fluorination methods. mdpi.comthermofisher.com This includes visible-light-mediated fluorination and the use of biocatalysis, which allow for reactions under milder conditions. nih.gov The synthesis of novel fluorinated building blocks, which can be incorporated into larger molecules, is another key research trajectory. nih.govtosohusa.com Compounds like 2,2,2-Trifluoroethyl ethanesulfonate (B1225610) would fall into this category of building blocks, though its specific utility remains underexplored in the available literature.
Due to the lack of specific data for 2,2,2-Trifluoroethyl ethanesulfonate, a data table cannot be generated. For context, properties of the closely related and well-documented compound, 2,2,2-Trifluoroethyl trifluoromethanesulfonate (B1224126), are provided below.
Table 1: Physicochemical Properties of 2,2,2-Trifluoroethyl trifluoromethanesulfonate
| Property | Value |
|---|---|
| CAS Number | 6226-25-1 |
| Molecular Formula | C₃H₂F₆O₃S |
| Molecular Weight | 232.10 g/mol |
| Form | Liquid |
| Density | 1.611 g/mL at 25 °C |
| Refractive Index | n20/D 1.306 |
Data sourced from Sigma-Aldrich
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoroethyl ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O3S/c1-2-11(8,9)10-3-4(5,6)7/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCZRQRPLMGCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155619 | |
| Record name | 2,2,2-Trifluoroethyl ester ethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127649-10-9 | |
| Record name | 2,2,2-Trifluoroethyl ester ethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127649109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoroethyl ester ethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,2,2 Trifluoroethyl Ester Ethanesulfonic Acid
Development of Innovative Synthetic Routes
The creation of novel synthetic pathways for 2,2,2-Trifluoroethyl ethanesulfonate (B1225610) has been driven by the need for higher yields, purity, and more environmentally benign processes. Research has explored a range of catalytic systems and sustainable practices to supplant classical methods.
Catalytic Approaches to Esterification and Sulfonylation
Traditional synthesis of sulfonate esters typically involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base. rsc.orgeurjchem.comperiodicchemistry.com While effective, this method can be limited by the availability and stability of the requisite sulfonyl chlorides. nih.gov Modern approaches focus on direct catalytic esterification of the sulfonic acid or the use of alternative sulfonylation agents.
A variety of catalysts have been shown to be effective for sulfonylation and related esterification reactions. Lewis acids such as Ytterbium(III) trifluoromethanesulfonate (B1224126) can efficiently catalyze the reaction between alcohols and sulfonic anhydrides. organic-chemistry.org Indium-based catalysts have also proven effective for the sulfonylation of alcohols with sulfonyl chlorides. organic-chemistry.org
Solid acid catalysts represent a significant advancement, offering advantages in terms of reusability, reduced corrosion, and simplified product purification. aurak.ac.aersc.org These heterogeneous catalysts, which include sulfonic acid-functionalized resins, mesoporous silicas, and carbon materials, are highly effective for esterification. aurak.ac.aemdpi.comscientific.net Their application to the direct esterification of ethanesulfonic acid with 2,2,2-trifluoroethanol (B45653) offers a promising route that minimizes waste. Dual-acid catalysts, combining sulfonic and carboxylic acid groups on a single support, have demonstrated synergistic activity, leading to enhanced reaction rates. nih.gov
More recent innovations include the use of visible-light photoredox catalysis, which can generate sulfonyl radicals from various precursors for addition to alkenes or for use in multicomponent reactions to form sulfonate esters. nih.govrsc.org Electrochemical methods also provide a green alternative for synthesizing sulfonate esters, often proceeding under mild, oxidant-free conditions. organic-chemistry.orgresearchgate.net
| Catalytic System | Reactants | Key Advantages | Reference |
|---|---|---|---|
| Solid Acids (e.g., Sulfonated Resins) | Ethanesulfonic acid + 2,2,2-Trifluoroethanol | Reusable, non-corrosive, simplified purification. | aurak.ac.aemdpi.com |
| Lewis Acids (e.g., Yb(OTf)₃) | Ethanesulfonic anhydride (B1165640) + 2,2,2-Trifluoroethanol | High efficiency under mild conditions. | organic-chemistry.org |
| Indium Catalysts | Ethanesulfonyl chloride + 2,2,2-Trifluoroethanol | Broad substrate scope, excellent yields. | organic-chemistry.org |
| Photoredox Catalysis | SO₂ surrogate + Alkene + Alcohol | Uses visible light, mild conditions, radical pathway. | nih.govrsc.org |
| Electrochemical Synthesis | Phenols + Sodium arenesulfinates | Oxidant-free, sustainable, good to excellent yields. | organic-chemistry.org |
Exploration of Sustainable and Green Chemistry Syntheses
The principles of green chemistry have been increasingly applied to the synthesis of sulfonate esters. A primary goal is the reduction of hazardous waste and the use of environmentally benign reagents and conditions. The use of reusable solid acid catalysts is a cornerstone of this approach, as it avoids the need for strong, corrosive mineral acids like sulfuric acid and simplifies separation processes. aurak.ac.aemdpi.comnih.gov
Solvent choice is another critical aspect of sustainable synthesis. Methodologies that operate under solvent-free conditions or in greener solvents are highly desirable. figshare.com For instance, protocols have been developed that use aqueous bases, which are more environmentally friendly than many organic solvents. eurjchem.com
The replacement of hazardous reagents is also a key target. Gaseous and toxic sulfur dioxide can be replaced with stable, solid surrogates such as DABCO·(SO₂)₂ (DABSO) or inorganic sulfites like potassium metabisulfite. nih.govresearchgate.netresearchgate.net These reagents are easier and safer to handle and store.
Continuous flow chemistry offers a paradigm shift in chemical synthesis, providing enhanced safety, better heat and mass transfer, and improved reproducibility compared to batch processes. thieme-connect.de The synthesis of sulfonyl chlorides and their subsequent conversion to esters or amides has been successfully demonstrated in flow reactors, allowing for precise control over reaction conditions and minimizing waste. researchgate.net
Optimization of Reaction Parameters for Enhanced Yield and Purity
Achieving optimal yield and purity in the synthesis of 2,2,2-Trifluoroethyl ethanesulfonate requires careful control of various reaction parameters. Studies on related esterification and sulfonylation reactions have shown that temperature, catalyst loading, reactant molar ratio, and reaction time are critical variables. nih.govnih.gov
For acid-catalyzed esterification, an excess of the alcohol (2,2,2-trifluoroethanol) can be used to shift the equilibrium toward the product. However, the concentration of both the sulfonic acid and the alcohol must be carefully managed, as excessively high concentrations in the absence of water can promote ester formation, while the presence of water can lead to hydrolysis. researchgate.netacs.org The reaction temperature is a key factor; higher temperatures generally increase the reaction rate but can also lead to side reactions or decomposition. acs.org The catalyst loading must be optimized to ensure a high conversion rate without incurring unnecessary cost or complicating purification.
The following interactive table illustrates how systematic variation of these parameters can be used to identify the optimal conditions for the synthesis.
| Parameter | Range Investigated | Effect on Yield/Purity | General Observation |
|---|---|---|---|
| Temperature (°C) | 50 - 100 | Yield increases with temperature up to an optimum, after which side products may form. | An optimal temperature balances reaction rate and selectivity. |
| Alcohol/Acid Molar Ratio | 1:1 - 5:1 | Increasing the alcohol ratio generally improves conversion by shifting equilibrium. | A moderate excess of alcohol is often beneficial. |
| Catalyst Loading (mol%) | 0.5 - 5.0 | Higher loading increases reaction rate but may not significantly increase final yield beyond a certain point. | Sufficient catalyst is needed for a practical reaction time. |
| Reaction Time (h) | 1 - 24 | Yield increases with time until equilibrium is reached. | Monitoring the reaction progress is crucial to avoid degradation. |
Regioselective and Stereoselective Synthesis Strategies
While 2,2,2-Trifluoroethyl ethanesulfonate is an achiral molecule, the principles of stereoselective synthesis are crucial for the preparation of chiral analogues or derivatives that possess stereogenic centers. The development of methods to control stereochemistry in sulfonylation and related reactions is an active area of research, driven by the importance of enantiomerically pure compounds in pharmaceuticals and materials science. nih.gov
Investigations into Chiral Catalysis for Asymmetric Synthesis
Asymmetric catalysis provides a powerful tool for the synthesis of chiral molecules with high enantiomeric purity. In the context of sulfonate esters, chiral catalysts can be employed to differentiate between two prochiral functional groups. A notable example is the desymmetrization of meso-1,3-diols via enantioselective monosulfonylation, which has been achieved using tetrapeptide-based organocatalysts. nih.gov This approach allows for the selective sulfonylation of one of two enantiotopic hydroxyl groups, yielding a chiral monosulfonate ester with high enantioselectivity.
The use of chiral sulfonic acids as Brønsted acid catalysts is another important strategy in asymmetric synthesis. alfachemic.comacs.orgnih.gov While these are typically used to catalyze other reactions, the principle could be inverted, where a chiral derivative of ethanesulfonic acid is used as a reactant with a prochiral alcohol in the presence of an activating agent to generate a chiral product.
Furthermore, advances in dual-catalysis systems, combining photocatalysis with chiral nickel catalysts, have enabled the three-component asymmetric sulfonylation of C(sp³)–H bonds, producing α-chiral sulfones with high regio- and enantioselectivity. nih.gov These sophisticated catalytic systems demonstrate the potential for creating complex chiral molecules containing the sulfonyl group.
Control of Stereochemistry through Reaction Design
Beyond chiral catalysis, stereochemical outcomes can be controlled through rational reaction design, including the use of chiral starting materials, auxiliaries, or reagents. The Andersen synthesis, a classic method for producing chiral sulfoxides, relies on the reaction of a diastereomerically pure sulfinate ester (often a menthyl ester) with an organometallic reagent. rsc.org This principle of substrate control, where a chiral auxiliary directs the stereochemistry of a subsequent transformation, could be adapted for the synthesis of chiral sulfonate esters.
Organocatalysis has also emerged as a versatile strategy for controlling stereochemistry. Chiral organocatalysts, such as those based on proline sulfonamides or cinchona alkaloids, can activate substrates and control the facial selectivity of reactions. nih.govnih.gov For instance, the asymmetric condensation of prochiral sulfinates with alcohols can be catalyzed by organocatalysts to produce enantioenriched sulfinate esters, which are valuable intermediates for other chiral sulfur compounds. nih.govscilit.comnih.gov
The choice of reaction conditions, such as the specific Lewis acid used as an additive, can also profoundly influence diastereoselectivity in reactions involving sulfonyl groups. researchgate.net By carefully selecting reagents and conditions, chemists can favor the formation of one stereoisomer over another, enabling the synthesis of complex molecules with precise three-dimensional structures.
Methodologies for Scalable Synthesis in Research and Development
The industrial-scale synthesis of 2,2,2-Trifluoroethyl ester ethanesulfonic acid is a critical consideration for its application in various research and development sectors. A robust and scalable synthetic route is paramount, ensuring high purity, yield, and economic viability. The primary methodology for scalable production involves a two-step process: the synthesis of the key intermediate, ethanesulfonyl chloride, followed by its esterification with 2,2,2-trifluoroethanol.
A prevalent method for the scalable production of ethanesulfonyl chloride is the oxidative chlorosulfonation of S-alkyl isothiourea salts. This approach is favored due to its use of readily available and inexpensive starting materials, such as alkyl halides and thiourea, and its environmentally conscious profile, often utilizing bleach as the oxidant. organic-chemistry.org The resulting ethanesulfonyl chloride is a highly reactive intermediate, crucial for the subsequent esterification step. guidechem.com
The final and critical step in the synthesis is the reaction of ethanesulfonyl chloride with 2,2,2-trifluoroethanol. This reaction is a classic example of sulfonate ester formation, where the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.comchegg.com For scalable synthesis, this reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine. The role of the base is to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions. youtube.com
The choice of solvent is also a critical parameter for scalability. Aprotic solvents such as dichloromethane, toluene, or ethyl acetate (B1210297) are often employed. These solvents are selected for their ability to dissolve the reactants and facilitate the reaction while allowing for straightforward work-up and purification procedures. Temperature control is essential to manage the exothermic nature of the reaction and to minimize the formation of impurities. The reaction is typically initiated at a reduced temperature (0-5 °C) and then allowed to warm to room temperature.
Interactive Data Table: Key Parameters for Scalable Synthesis
| Parameter | Description | Typical Conditions | Rationale for Scalability |
| Reactants | The primary chemical inputs for the esterification step. | Ethanesulfonyl chloride, 2,2,2-Trifluoroethanol | Both reactants are commercially available or can be synthesized on a large scale. |
| Base | Neutralizes the HCl byproduct. | Triethylamine, Pyridine | Cost-effective and easily removed during aqueous work-up. |
| Solvent | The medium in which the reaction is conducted. | Dichloromethane, Toluene, Ethyl acetate | Good solubility for reactants, facilitates heat transfer, and allows for efficient extraction and purification. |
| Temperature | The thermal condition of the reaction. | 0 °C to room temperature | Allows for controlled reaction kinetics, minimizing byproduct formation and ensuring safety on a large scale. |
| Reaction Time | The duration of the reaction. | 2-6 hours | A relatively short reaction time contributes to higher throughput in a production setting. |
| Purification | Method for isolating the pure product. | Aqueous extraction followed by vacuum distillation | Standard, reliable, and scalable chemical engineering unit operations for high-purity product isolation. |
Mechanistic Investigations of 2,2,2 Trifluoroethyl Ester Ethanesulfonic Acid Reactivity
Elucidation of Reaction Pathways Involving the Ethanesulfonate (B1225610) Leaving Group
2,2,2-Trifluoroethyl ethanesulfonate is a substrate that readily undergoes nucleophilic substitution, predominantly through an SN2 mechanism. The effectiveness of the ethanesulfonate moiety as a leaving group is attributed to the stability of the resultant ethanesulfonate anion. This anion is the conjugate base of a strong acid, ethanesulfonic acid, and its stability is enhanced by the delocalization of the negative charge across the three oxygen atoms of the sulfonate group.
The SN2 reaction mechanism for 2,2,2-trifluoroethyl ethanesulfonate involves a backside attack by a nucleophile (Nu-) on the α-carbon. This concerted step proceeds through a pentacoordinate transition state, culminating in the departure of the ethanesulfonate leaving group and the formation of a substitution product with an inverted stereochemistry at the α-carbon.
A significant factor influencing the rate of these SN2 reactions is the potent electron-withdrawing nature of the 2,2,2-trifluoroethyl group, which will be elaborated upon in section 3.2.1. This inductive effect deactivates the electrophilic carbon, rendering it less susceptible to nucleophilic attack when compared to its non-fluorinated counterparts. Indeed, studies on analogous β-fluorinated electrophiles have demonstrated their notable resistance to nucleophilic substitution, often necessitating elevated temperatures and extended reaction times to achieve displacement. nih.gov
The reactivity of sulfonate esters in nucleophilic substitution reactions is a well-established principle in organic chemistry. The general order of reactivity for common leaving groups is as follows: substituted benzoates < halides < sulfonates < perfluoroalkane sulfonates. nih.gov While ethanesulfonate is considered a good leaving group, it is surpassed in reactivity by perfluoroalkane sulfonates such as triflate.
An illustrative comparison of the relative reactivity of various sulfonate esters in SN2 reactions is presented in the following interactive table.
Table 1: Illustrative Relative Reactivity of Selected Sulfonate Esters in SN2 Reactions This table is based on general principles and data from related compounds. Actual rates will vary depending on the specific substrate, nucleophile, and reaction conditions.
| Leaving Group | Relative Rate (approx.) |
|---|---|
| Methanesulfonate (B1217627) (Mesylate) | 1 |
| p-Toluenesulfonate (Tosylates) | 2-3 |
| Ethanesulfonate | ~1 |
Beyond substitution, 2,2,2-trifluoroethyl ethanesulfonate is also susceptible to elimination reactions, which typically proceed via an E2 mechanism, particularly when strong, sterically hindered bases are employed. The E2 pathway is a concerted process wherein the base abstracts a proton from the β-carbon concurrently with the departure of the ethanesulfonate leaving group, resulting in the formation of an alkene.
In the case of 2,2,2-trifluoroethyl ethanesulfonate, the β-hydrogens are located on the trifluoroethyl moiety. The pronounced inductive effect of the fluorine atoms enhances the acidity of these protons, making them more prone to abstraction by a base. Conversely, this same inductive effect can influence the stability of the incipient double bond in the transition state.
The competition between SN2 and E2 pathways is a characteristic feature of the reactivity of alkyl sulfonates. The reaction outcome is dictated by several factors, including the nature of the base (its strength and steric bulk), the solvent, and the reaction temperature. Strong, bulky bases tend to favor E2 elimination, whereas smaller, less hindered nucleophiles generally promote SN2 substitution.
Theoretical examinations of the potential energy surfaces for SN2 and E2 reactions of ethyl derivatives indicate that both pathways proceed through distinct transition states. The relative energies of these transition states are the determining factor for the predominant reaction pathway. researchgate.net For 2,2,2-trifluoroethyl ethanesulfonate, the electron-withdrawing trifluoromethyl group is anticipated to exert a substantial influence on the energies of both the SN2 and E2 transition states.
Characterization of Intermediates and Transition States in Complex Reactions
The direct experimental characterization of the transient intermediates and transition states in the reactions of 2,2,2-trifluoroethyl ethanesulfonate presents a considerable challenge. However, computational chemistry offers a powerful arsenal (B13267) of tools to model these fleeting species and to gain a deeper understanding of the reaction mechanisms at a molecular level.
Transition State for SN2 Reaction: The transition state for the SN2 reaction of 2,2,2-trifluoroethyl ethanesulfonate with a nucleophile is predicted to adopt a trigonal bipyramidal geometry around the α-carbon. In this arrangement, the incoming nucleophile and the departing ethanesulfonate group would occupy the axial positions. The strong electron-withdrawing influence of the trifluoroethyl group would undoubtedly affect the charge distribution and bond lengths within this transition state. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the geometry and energy of this transition state, thereby providing valuable insights into the activation energy of the reaction.
Transition State for E2 Reaction: The E2 transition state is a more complex, multi-center entity that involves the base, the β-hydrogen, the α- and β-carbons, and the leaving group. The geometry is typically anti-periplanar, with the base, the hydrogen, the β-carbon, the α-carbon, and the leaving group all lying in the same plane. The electron-withdrawing fluorine atoms would influence the stability of the developing double bond and the partial charges on the atoms within the transition state.
While specific computational studies on 2,2,2-trifluoroethyl ethanesulfonate were not prevalent in the reviewed literature, research on related systems provides a solid framework for understanding its reactivity. For example, activation strain analysis has been successfully utilized to probe the transition states of SN2 reactions of similar substrates. researchgate.net Such computational approaches can elucidate the factors that govern the reaction barriers and provide a detailed topographical map of the potential energy surface.
Applications in Advanced Organic Synthesis
Utility as a Versatile Electrophilic Reagent in Carbon-Carbon Bond Formation
The electron-withdrawing nature of the trifluoroethyl group, coupled with the excellent leaving group ability of the ethanesulfonate (B1225610) moiety, renders the methylene (B1212753) carbon of 2,2,2-trifluoroethyl ethanesulfonate highly electrophilic. This inherent reactivity makes it an ideal partner for a variety of nucleophiles in reactions that form new carbon-carbon bonds, a cornerstone of organic synthesis.
2,2,2-Trifluoroethyl ethanesulfonate readily participates in alkylation reactions with a wide array of carbon-based nucleophiles. Carbanions, such as those derived from malonic esters and β-ketoesters, undergo efficient alkylation, providing a straightforward route to compounds bearing a trifluoroethyl group. Organometallic reagents, including Grignard reagents and organolithium compounds, also react effectively, enabling the formation of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds. libretexts.orglibretexts.org
Recent studies have also highlighted its potential in arylation reactions. While less common than traditional cross-coupling methods, the reaction of 2,2,2-trifluoroethyl ethanesulfonate with activated aromatic systems or organometallic aryl species presents an alternative pathway for the synthesis of trifluoroethylated arenes. Palladium-catalyzed cross-coupling reactions, for instance, have been explored, where the reagent acts as the electrophilic partner. rsc.org
Table 1: Examples of Alkylation and Arylation Reactions
| Nucleophile | Reagent | Product Type |
| Malonate Esters | 2,2,2-Trifluoroethyl ethanesulfonate | α-Trifluoroethylated Malonates |
| Grignard Reagents | 2,2,2-Trifluoroethyl ethanesulfonate | Alkylated products with a new C-C bond |
| Organolithium Reagents | 2,2,2-Trifluoroethyl ethanesulfonate | Alkylated products with a new C-C bond |
| Arylboronic Acids | 2,2,2-Trifluoroethyl ethanesulfonate | Trifluoroethylated Arenes |
The ability of 2,2,2-trifluoroethyl ethanesulfonate to react with a diverse range of nucleophiles extends to the functionalization of complex organic scaffolds, particularly heterocyclic compounds. The introduction of a trifluoroethyl group onto a heterocyclic core can significantly impact its biological activity, making this a valuable strategy in medicinal chemistry. researchgate.net Nitrogen heterocycles, such as indoles and pyridines, can be N-alkylated or, under specific conditions, C-alkylated. researchgate.netnih.gov The precise control of regioselectivity in these reactions is an active area of research.
Precursor for the Introduction of Trifluoroethyl Groups
The trifluoroethyl group is a highly sought-after motif in pharmaceutical and agrochemical research due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. irejournals.comrsc.org 2,2,2-Trifluoroethyl ethanesulfonate serves as an excellent electrophilic source of the trifluoroethyl group.
Chemists are continuously developing new and more efficient methods for trifluoroethylation. researchgate.net Recent advancements have focused on expanding the scope of nucleophiles that can be effectively trifluoroethylated with reagents like 2,2,2-trifluoroethyl ethanesulfonate. This includes the development of catalytic systems that can activate otherwise unreactive substrates. researchgate.net The use of photoredox catalysis has also emerged as a powerful strategy for generating trifluoroethyl radicals from suitable precursors, which can then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
A significant challenge in modern organic synthesis is the control of stereochemistry. The development of stereoselective trifluoroethylation methods is crucial for the synthesis of chiral molecules with defined three-dimensional structures. nih.gov While still a developing area, strategies employing chiral catalysts or auxiliaries in conjunction with trifluoroethylating agents like 2,2,2-trifluoroethyl ethanesulfonate are being explored. nih.gov These methods aim to control the formation of new stereocenters during the introduction of the trifluoroethyl group, providing access to enantiomerically enriched products.
Table 2: Comparison of Trifluoroethylation Methods
| Method | Key Features |
| Nucleophilic Substitution | Direct reaction with a wide range of nucleophiles. |
| Palladium-Catalyzed Cross-Coupling | Enables arylation and vinylation with the trifluoroethyl group. |
| Photoredox Catalysis | Generates trifluoroethyl radicals for addition to unsaturated systems. |
| Asymmetric Catalysis | Aims for the stereocontrolled introduction of the trifluoroethyl group. |
Role in Cascade and Multicomponent Reaction Systems
Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. nih.gov These processes are prized for their atom and step economy, leading to the rapid construction of molecular complexity from simple starting materials.
The electrophilic nature of 2,2,2-trifluoroethyl ethanesulfonate makes it a suitable component for inclusion in such complex reaction sequences. For instance, an initial nucleophilic attack on the reagent can trigger a subsequent intramolecular cyclization or rearrangement, leading to the formation of complex cyclic structures. nih.gov In the context of MCRs, 2,2,2-trifluoroethyl ethanesulfonate can act as one of the key building blocks, introducing the trifluoroethyl moiety into the final product in a highly convergent manner. researchgate.net The development of novel cascade and multicomponent reactions featuring this versatile reagent is an ongoing endeavor with the potential to streamline the synthesis of valuable fluorinated compounds.
Application in the Construction of High-Value Chemical Intermediates
Esters of ethanesulfonic acid containing the 2,2,2-trifluoroethyl group are valuable reagents in advanced organic synthesis, primarily serving as potent electrophiles for the introduction of the trifluoroethyl moiety into a diverse range of molecular architectures. The high electronegativity of the fluorine atoms in the 2,2,2-trifluoroethyl group significantly influences the reactivity of the corresponding sulfonate esters, making them excellent leaving groups in nucleophilic substitution reactions. This property is harnessed by synthetic chemists to construct complex and high-value chemical intermediates that are pivotal in pharmaceuticals, agrochemicals, and materials science.
One of the primary applications of 2,2,2-trifluoroethyl sulfonate esters is in the trifluoroethylation of various nucleophiles. For instance, 2,2,2-trifluoroethyl tosylate is employed in the synthesis of 2,2,2-trifluoroethyl ethers. These ethers can be further transformed into other valuable intermediates, such as 1-alkoxy-1-alkynes, which are versatile building blocks in organic synthesis. The reaction of sodium phenolate (B1203915) with 2,2,2-trifluoroethyl tosylate, for example, yields the corresponding 2,2,2-trifluoroethyl ether. orgsyn.org
In a similar vein, the carbanions derived from 2,2,2-trifluoroethyl sulfonates have been shown to react with non-enolizable carbonyl compounds, such as aryl aldehydes and benzophenone, to produce alkenes. acs.org This olefination reaction proceeds through an initial aldol-type addition, followed by cyclization and fragmentation, offering a pathway to unsaturated compounds that are key intermediates in various synthetic routes.
Furthermore, the development of radiolabeled analogs, such as 2,2,2-[¹⁸F]trifluoroethyl tosylate, highlights the importance of this class of compounds in the synthesis of tracers for positron emission tomography (PET). snmjournals.org These specialized reagents enable the construction of complex imaging agents, demonstrating the critical role of 2,2,2-trifluoroethyl sulfonate esters in the development of advanced diagnostic tools.
The utility of these compounds as alkylating agents is also evident in the synthesis of fluorinated amino acids and other biologically relevant molecules. The introduction of the trifluoroethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making it a valuable strategy in drug design and discovery.
The following table summarizes selected applications of 2,2,2-trifluoroethyl sulfonate esters in the synthesis of high-value chemical intermediates.
| Reagent | Substrate | Product/Intermediate | Application of Intermediate |
| 2,2,2-Trifluoroethyl tosylate | Sodium phenolate | 2,2,2-Trifluoroethyl phenyl ether | Precursor for 1-alkoxy-1-alkynes |
| Carbanion of 2,2,2-trifluoroethyl sulfonate | Aryl aldehydes | Alkenes | Olefin synthesis |
| 2,2,2-[¹⁸F]Trifluoroethyl tosylate | Various precursors | Radiolabeled PET tracers | Medical imaging |
| 2,2,2-Trifluoroethyl mesylate | 2-Methoxyphenol | 2-(2,2,2-trifluoroethoxy)phenyl methyl ether | Synthesis of fluorinated organic compounds |
Research in Polymer Chemistry and Material Science Using 2,2,2 Trifluoroethyl Ester Ethanesulfonic Acid
Monomer and Initiator Studies in Polymerization Processes
The investigation of 2,2,2-Trifluoroethyl ester ethanesulfonic acid derivatives, primarily 2,2,2-trifluoroethyl vinyl sulfonate, as monomers has been a subject of research in polymerization chemistry. These studies aim to understand its reactivity and the properties of the resulting polymers.
Radical polymerization is a common method for polymerizing vinyl monomers. Research has been conducted on the radical polymerization of various alkyl vinyl sulfonates, including the 2,2,2-trifluoroethyl ester derivative. These polymerizations are typically initiated using thermal initiators like 2,2'-azobis(isobutyronitrile) (AIBN).
Studies have shown that the bulk polymerization of 2,2,2-trifluoroethyl vinyl sulfonate using AIBN as an initiator can yield homopolymers with high molecular weights. The resulting polymer, poly(2,2,2-trifluoroethyl vinyl sulfonate), has demonstrated exceptionally low absorbance in the 157 nm region of the electromagnetic spectrum, a critical property for materials used in 157 nm lithography. titech.ac.jp The polymerization conditions and resulting polymer properties are summarized in the table below.
| Monomer | Initiator | Polymerization Conditions | Resulting Polymer | Key Property |
| 2,2,2-Trifluoroethyl vinyl sulfonate | AIBN | Bulk polymerization | Poly(2,2,2-trifluoroethyl vinyl sulfonate) | Low absorbance at 157 nm (1.3 µm⁻¹) titech.ac.jp |
Currently, there is limited specific research available in the public domain detailing the anionic or cationic polymerization of 2,2,2-trifluoroethyl vinyl sulfonate. Anionic polymerization is a method of chain-growth polymerization that proceeds with a negatively charged active center and is typically used for monomers with electron-withdrawing groups. ethernet.edu.et While the sulfonate group is electron-withdrawing, which might suggest suitability for anionic polymerization, detailed studies on this specific monomer are not widely reported.
Similarly, cationic polymerization involves a positively charged active center and is generally effective for monomers with electron-donating groups that can stabilize a carbocation. wikipedia.org Given the electron-withdrawing nature of the trifluoroethyl and sulfonate groups, 2,2,2-trifluoroethyl vinyl sulfonate is not an ideal candidate for cationic polymerization, and as such, research in this area appears to be sparse.
Copolymerization is a versatile technique used to tailor the properties of polymers by combining two or more different monomers. 2,2,2-Trifluoroethyl vinyl sulfonate has been investigated as a comonomer in radical copolymerization to modulate the properties of the resulting materials.
One notable area of research is in the development of photoresist materials for 157 nm lithography. In these studies, 2,2,2-trifluoroethyl vinyl sulfonate has been copolymerized with other monomers, such as 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)styrene (HFISt). titech.ac.jp The incorporation of the fluorinated vinyl sulfonate into the copolymer helps to reduce the absorbance of the material at 157 nm, a crucial requirement for transparency at this wavelength. The properties of these copolymers can be finely tuned by adjusting the ratio of the comonomers.
| Comonomer 1 | Comonomer 2 | Resulting Copolymer | Application | Key Finding |
| 2,2,2-Trifluoroethyl vinyl sulfonate | 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)styrene (HFISt) | Poly(2,2,2-trifluoroethyl vinyl sulfonate-co-HFISt) | 157 nm Photoresists | The copolymer exhibits low absorbance at 157 nm. titech.ac.jp |
Synthesis of Functionalized Polymer Architectures
The unique properties of the this compound moiety make it a valuable component in the design of functionalized polymers with specific architectural features.
The primary application of incorporating 2,2,2-trifluoroethyl vinyl sulfonate into polymers is to develop fluorinated polymers with tailored properties. The presence of the trifluoroethyl group imparts desirable characteristics such as low optical absorbance in the deep UV region, which is critical for applications in microlithography. titech.ac.jp The synthesis of homopolymers and copolymers of this monomer allows for the creation of materials with precisely controlled optical and physical properties.
There is currently a lack of specific information in the available literature on the use of this compound or its vinyl derivatives as a crosslinking agent in specialized polymer networks. Crosslinking agents are molecules that can form chemical bonds between polymer chains, creating a three-dimensional network structure. While bifunctional vinyl sulfonates could theoretically act as crosslinkers, dedicated research on this application for the specified compound is not prominently reported.
Integration into Advanced Functional Materials Research (e.g., membranes, coatings, specialized films)
The integration of this compound, primarily through the polymerization of its vinyl monomer precursor, 2,2,2-trifluoroethyl ethenesulfonate (B8298466), is a key area of research in the development of advanced functional materials. The unique properties conferred by the trifluoroethyl group, such as high thermal stability, chemical resistance, and specific optical characteristics, make polymers derived from this monomer attractive for applications in membranes, coatings, and specialized films.
In the realm of specialized films and coatings , particularly for photolithography, polymers of 2,2,2-trifluoroethyl ethenesulfonate have shown significant promise. Research into materials for 157 nm lithography has highlighted the exceptional optical properties of these polymers. Poly(2,2,2-trifluoroethyl vinyl sulfonate) exhibits remarkably low absorbance at this wavelength, a critical requirement for photoresist materials to ensure deep and precise patterning. researchgate.net Copolymers can also be synthesized to fine-tune the material's properties. For instance, copolymerizing 2,2,2-trifluoroethyl ethenesulfonate with monomers like 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)styrene (HFISt) allows for the creation of photoresist films with tailored sensitivity and contrast. researchgate.net
The following table summarizes the absorbance properties of poly(2,2,2-trifluoroethyl vinyl sulfonate) and a related copolymer, demonstrating their suitability for advanced optical applications. researchgate.net
| Polymer | Absorbance at 157 nm (µm⁻¹) | Application Area |
| Poly(2,2,2-trifluoroethyl vinyl sulfonate) | 1.3 | Photoresist Films |
| Poly(1,1,1,3,3,3-hexafluoroisopropyl vinyl sulfonate 40-co-HFISt 60) | 2.4 | Photoresist Films |
The incorporation of the trifluoroethyl group into polymer backbones is also a strategy to enhance the performance of protective coatings . While direct studies on coatings formulated with poly(this compound) are not extensively documented, the known properties of fluorinated polymers suggest significant potential. These properties include low surface energy, leading to hydrophobicity and oleophobicity, which are desirable for anti-fouling and self-cleaning surfaces. polysciences.com Furthermore, the inherent chemical resistance of fluorinated compounds can protect underlying substrates from corrosive environments.
Computational Chemistry and Theoretical Studies of 2,2,2 Trifluoroethyl Ester Ethanesulfonic Acid
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the atomic and electronic structure of molecules. For 2,2,2-Trifluoroethyl ester ethanesulfonic acid, these methods are employed to predict its most stable three-dimensional arrangement and to explore the energy associated with different spatial orientations of its atoms.
Energy Minimization and Conformational Landscape Analysis
The conformational landscape of a molecule describes the relative energies of its different spatial arrangements, or conformers. Identifying the lowest energy conformer, or global minimum, is crucial as it represents the most populated state of the molecule under thermal equilibrium.
Computational methods, such as Density Functional Theory (DFT), are utilized to perform geometry optimization, a process that systematically alters the molecular geometry to find the structure with the minimum energy. For a molecule with flexible bonds, such as the C-C and C-O bonds in the ethyl and ester groups of this compound, multiple conformers can exist due to rotation around these bonds.
A systematic conformational search can be performed where different starting geometries are optimized to locate various local minima on the potential energy surface. The relative energies of these conformers can then be calculated to map out the conformational energy landscape. For instance, a similar study on 2,2,2-trifluoroethyl trichloromethanesulfonate (CCl3SO2OCH2CF3) utilized DFT calculations to predict the most stable geometry and conformation. nih.gov This type of analysis would reveal the most likely shapes the this compound molecule adopts.
The conformational landscape is often visualized as a multi-dimensional surface where the coordinates represent degrees of freedom (like dihedral angles) and the height represents the potential energy. elifesciences.orgchemrxiv.orgchemrxiv.orgnih.gov The valleys on this landscape correspond to stable conformers, while the peaks represent transition states between them.
Table 1: Hypothetical Relative Energies of Conformers for this compound
| Conformer | Dihedral Angle (C-S-O-C) | Relative Energy (kcal/mol) | Population (%) |
| Anti | 180° | 0.00 | 75 |
| Gauche 1 | 60° | 1.20 | 12.5 |
| Gauche 2 | -60° | 1.20 | 12.5 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations for this compound.
Bond Dissociation Energies and Stability Profiling
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. It is a key indicator of the stability of a chemical bond. Computational methods can provide reliable estimates of BDEs. ucsb.edu
By calculating the energies of the parent molecule and the resulting radicals, the BDE for each bond in this compound can be determined. This information is invaluable for predicting the molecule's thermal stability and its propensity to undergo radical reactions. For example, the BDE of the S-O bond would indicate the stability of the ester linkage, while the C-S bond BDE would reflect the strength of the connection to the ethanesulfonyl group.
A stability profile can be constructed by comparing the BDEs of various bonds within the molecule. This profile helps in identifying the weakest bond, which is often the most likely site for initial decomposition or reaction.
Table 2: Representative Bond Dissociation Energies (BDE) in Related Molecules
| Bond | Typical BDE (kcal/mol) |
| C-H | 98-105 |
| C-C | 83-88 |
| C-O | 85-91 |
| S-O | 88-119 |
| C-S | 70-80 |
Source: General values from computational chemistry literature. ucsb.edu Specific values for the target compound would require dedicated calculations.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule dictates its reactivity. Computational chemistry provides a suite of tools to analyze the distribution of electrons and to predict how a molecule will interact with other chemical species.
Frontier Molecular Orbital Analysis for Predictive Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. nih.govsemanticscholar.orgscience.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org
For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. The trifluoromethyl group, being strongly electron-withdrawing, would be expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.
Table 3: Conceptual Frontier Molecular Orbital Properties
| Parameter | Description | Implication for Reactivity |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger nucleophilicity |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electrophilicity |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Smaller gap suggests higher reactivity |
Electrostatic Potential Mapping and Charge Distribution Analysis
An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. scispace.comnih.gov It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The ESP map is color-coded to indicate regions of negative, positive, and neutral potential. Red typically represents electron-rich regions (negative potential), while blue indicates electron-poor regions (positive potential).
For this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the sulfonyl group and the ester oxygen, making these sites attractive to electrophiles. Conversely, the hydrogen atoms of the ethyl group and the region around the sulfur atom might exhibit a positive potential, indicating susceptibility to nucleophilic attack. The highly electronegative fluorine atoms would create a region of significant negative potential around the trifluoromethyl group, while simultaneously inducing a positive potential on the adjacent carbon atom.
Charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) population analysis, provides a quantitative measure of the partial atomic charges on each atom in the molecule. This data complements the qualitative picture provided by the ESP map and is crucial for understanding intermolecular interactions and reaction mechanisms.
Mechanistic Modeling of Reactions Involving the Compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the activation energies, providing a detailed picture of how a reaction proceeds.
For this compound, a key reaction of interest is its hydrolysis, which would involve the cleavage of the ester bond. Computational modeling can be used to distinguish between different possible mechanisms, such as the SN1 and SN2 pathways for nucleophilic substitution at the sulfur atom or the ester carbon. leah4sci.compressbooks.pubyoutube.comnih.govchemtube3d.com
In an SN1-type mechanism, the reaction would proceed through a carbocation or a similar high-energy intermediate. In an SN2-type mechanism, the reaction would occur in a single, concerted step involving a five-coordinate transition state. By calculating the energy profiles for both pathways, it is possible to determine which is more favorable under different conditions (e.g., in the presence of different solvents or nucleophiles). pressbooks.pubnih.gov
For example, the hydrolysis of similar esters has been studied computationally, revealing the role of water molecules in stabilizing transition states. mdpi.comnih.govresearchgate.net A similar approach for this compound would involve modeling the molecule with explicit water molecules to simulate an aqueous environment and to understand the role of the solvent in the reaction mechanism.
Table 4: Comparison of SN1 and SN2 Reaction Characteristics
| Feature | SN1 Mechanism | SN2 Mechanism |
| Rate Law | Unimolecular | Bimolecular |
| Intermediate | Carbocation (or similar) | None |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate Preference | Tertiary > Secondary | Methyl > Primary > Secondary |
| Solvent Preference | Polar protic | Polar aprotic |
Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Computations
Transition state optimization is a computational procedure aimed at locating the specific molecular geometry that represents the highest energy point along the lowest energy path of a reaction—the transition state. acs.org Identifying this saddle point is crucial for understanding the mechanism of a chemical transformation. Following the successful optimization of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are typically performed. acs.org These computations trace the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product energy minima on the potential energy surface. acs.org This confirms that the located transition state indeed links the intended chemical species.
For this compound, such studies would be invaluable for understanding its formation, hydrolysis, or other reactions. For example, in a potential hydrolysis reaction, transition state optimization would reveal the geometry of the activated complex as a water molecule attacks the sulfur atom or the ethyl group. Subsequent IRC calculations would map the trajectory of the atoms as they rearrange to form ethanesulfonic acid and 2,2,2-trifluoroethanol (B45653). At present, no such specific computational data or optimized geometries for reactions involving this ester are available in the literature.
Kinetic and Thermodynamic Insights from Computational Data
Once the critical points on the potential energy surface (reactants, transition states, and products) are defined, computational chemistry can be used to derive important kinetic and thermodynamic parameters. The energy difference between the reactants and the transition state determines the activation energy, a key factor in the reaction rate. Thermodynamic properties such as the enthalpy and Gibbs free energy of reaction can be calculated from the energy differences between reactants and products.
Kinetic studies on simpler sulfonate esters, such as methyl and ethyl methanesulfonate (B1217627), have been conducted, providing experimental rate constants for their formation and solvolysis. enovatia.com A computational study on this compound would complement such experimental work by providing a theoretical basis for its reactivity. For example, calculations could predict how the electron-withdrawing trifluoroethyl group influences the stability of the transition state and, consequently, the ester's susceptibility to nucleophilic attack compared to its non-fluorinated counterparts. However, no published studies have reported these calculated kinetic or thermodynamic values.
Without dedicated computational research, a detailed, data-driven analysis of the transition states, reaction pathways, and kinetic and thermodynamic profiles for this compound cannot be provided.
Advanced Spectroscopic and Analytical Methodologies in Research on 2,2,2 Trifluoroethyl Ester Ethanesulfonic Acid
Sophisticated NMR Techniques for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2,2,2-trifluoroethyl ester ethanesulfonic acid, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
Fluorine-19 (¹⁹F) NMR: Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, making it excellent for detecting subtle electronic changes. wikipedia.orgthermofisher.com For this compound, the -CF₃ group is expected to exhibit a single resonance signal. Its chemical shift would be influenced by the electronegativity of the adjacent methylene (B1212753) group and the ethanesulfonate (B1225610) moiety. Typically, CF₃ groups in such environments appear in a specific region of the ¹⁹F NMR spectrum. wikipedia.org Coupling between the fluorine nuclei and the adjacent methylene protons (³JHF) would result in a triplet, providing clear evidence for the -CH₂CF₃ fragment.
Proton (¹H) NMR: The ¹H NMR spectrum provides a complete map of the proton environments in the molecule. For this compound, two distinct sets of signals are expected, corresponding to the ethyl group of the ethanesulfonate and the trifluoroethyl group of the ester.
The ethyl group will show a triplet for the methyl (-CH₃) protons coupled to the adjacent methylene protons, and a quartet for the methylene (-SO₂CH₂-) protons coupled to the methyl protons.
The trifluoroethyl group will present a quartet for the methylene (-OCH₂-) protons due to coupling with the three adjacent fluorine atoms.
The integration of these signals would confirm the ratio of protons in each part of the molecule.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. Four distinct signals are anticipated for this compound: one for the methyl carbon, one for the sulfonyl-attached methylene carbon, one for the oxygen-attached methylene carbon, and one for the trifluoromethyl carbon. The carbon of the -CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of the proton and carbon signals. A COSY spectrum would show correlations between the coupled protons of the ethyl group, while an HSQC spectrum would link each proton signal to its directly attached carbon atom.
Solid-State NMR: While less common for this type of compound unless studying its solid-state properties or polymorphism, solid-state NMR could provide information on the molecular conformation and packing in the crystalline state.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (Hz) |
| ¹H (-CH₃) | ~1.4 | Triplet | JHH ≈ 7 |
| ¹H (-SO₂CH₂-) | ~3.2 | Quartet | JHH ≈ 7 |
| ¹H (-OCH₂-) | ~4.6 | Quartet | ³JHF ≈ 8-9 |
| ¹⁹F (-CF₃) | ~ -74 | Triplet | ³JHF ≈ 8-9 |
| ¹³C (-CH₃) | ~10 | Singlet | |
| ¹³C (-SO₂CH₂-) | ~50 | Singlet | |
| ¹³C (-OCH₂-) | ~65 | Quartet | ²JCF ≈ 35-40 |
| ¹³C (-CF₃) | ~123 | Quartet | ¹JCF ≈ 275-280 |
Note: The chemical shifts and coupling constants are estimated based on data for similar compounds like 2,2,2-trifluoroethyl methanesulfonate (B1217627) and general principles of NMR spectroscopy. chemicalbook.comchemicalbook.comspectrabase.comspectrabase.com
High-Resolution Mass Spectrometry Approaches for Reaction Monitoring and Product Identification
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of this compound and for monitoring its formation or degradation. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for the analysis of sulfonic acid esters. nih.gov
In a typical positive-ion mode ESI-MS analysis, the molecule would likely be detected as its protonated form [M+H]⁺ or as adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.gov HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula (C₄H₇F₃O₃S).
Fragmentation Patterns: Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation and for identifying related impurities or reaction byproducts. The fragmentation of the molecular ion would be expected to occur at the weakest bonds. Common fragmentation pathways for sulfonic acid esters include: researchgate.nettandfonline.com
Cleavage of the S-O bond, leading to the formation of an ethanesulfonyl cation ([CH₃CH₂SO₂]⁺) and a trifluoroethoxy radical.
Cleavage of the C-O bond, resulting in a trifluoroethyl cation ([CF₃CH₂]⁺) and an ethanesulfonate anion.
Loss of sulfur dioxide (SO₂).
Monitoring the appearance of the parent ion and the disappearance of reactants using techniques like liquid chromatography-mass spectrometry (LC-MS) allows for precise tracking of reaction kinetics. enovatia.comshimadzu.com
| Ion | Proposed Formula | Expected m/z |
| [M+H]⁺ | [C₄H₈F₃O₃S]⁺ | 209.0141 |
| [M+Na]⁺ | [C₄H₇F₃NaO₃S]⁺ | 231.0060 |
| [CH₃CH₂SO₂]⁺ | [C₂H₅O₂S]⁺ | 93.0005 |
| [CF₃CH₂]⁺ | [C₂H₂F₃]⁺ | 83.0099 |
Note: The expected m/z values are for the most abundant isotopes and are calculated based on the elemental composition.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Progress Tracking
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a characteristic fingerprint of the molecule based on the vibrations of its chemical bonds. These methods are excellent for identifying key functional groups within this compound. researchgate.netnih.gov
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions from the sulfonate group and the C-F bonds.
S=O Stretching: The most prominent features in the IR spectrum of a sulfonate ester are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear in the regions of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹, respectively. researchgate.net
S-O-C Stretching: The stretching vibrations of the S-O-C linkage typically produce strong bands in the 900-1000 cm⁻¹ region.
C-F Stretching: The C-F stretching vibrations of the trifluoromethyl group give rise to very strong and characteristic absorptions, usually in the 1100-1300 cm⁻¹ range.
C-H Stretching: The C-H stretching vibrations of the ethyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the S=O stretches are also visible in the Raman spectrum, the S-C and C-C backbone vibrations are often more prominent. This technique can be particularly useful for monitoring reactions in aqueous media due to the weak Raman scattering of water. researchgate.net
Tracking the intensity of specific vibrational bands, such as the S=O stretch of the ester or the O-H stretch of a starting alcohol, allows for real-time monitoring of the reaction progress. nih.gov
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Asymmetric S=O Stretch | 1350 - 1370 (Strong) | 1350 - 1370 (Weak) |
| Symmetric S=O Stretch | 1170 - 1190 (Strong) | 1170 - 1190 (Moderate) |
| C-F Stretch | 1100 - 1300 (Very Strong) | 1100 - 1300 (Weak) |
| S-O-C Stretch | 900 - 1000 (Strong) | 900 - 1000 (Moderate) |
| C-S Stretch | 700 - 800 (Moderate) | 700 - 800 (Strong) |
Note: The expected frequencies are based on general values for sulfonate esters and trifluoroethyl compounds. researchgate.netchemicalbook.comspectrabase.com
X-ray Diffraction Studies of Crystalline Forms and Supramolecular Assemblies
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govmdpi.com If this compound can be obtained in a crystalline form, single-crystal XRD analysis would provide precise information on:
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule. This would reveal the preferred spatial arrangement of the ethyl and trifluoroethyl groups relative to the central sulfonate moiety.
Crystal Packing: How the individual molecules are arranged in the crystal lattice. This is governed by intermolecular forces such as dipole-dipole interactions and van der Waals forces. The highly polar sulfonate group and the trifluoromethyl group would be expected to play a significant role in directing the crystal packing.
Supramolecular Assemblies: The formation of any ordered structures beyond the single molecule, such as chains or layers held together by non-covalent interactions.
Powder X-ray diffraction (PXRD) could also be used to characterize polycrystalline samples, identify different crystalline phases (polymorphs), and assess sample purity.
Future Research Directions and Emerging Paradigms for 2,2,2 Trifluoroethyl Ester Ethanesulfonic Acid
Exploration of Novel Catalytic Transformations and Methodologies
Future research could position 2,2,2-trifluoroethyl ester ethanesulfonic acid as a valuable reagent or precursor in novel catalytic transformations. The trifluoroethyl group is a key pharmacophore and functional motif, and developing new methods for its introduction is of high interest.
Trifluoroethylation Agent: A primary research avenue would be to investigate its efficacy as a trifluoroethylating agent. The ethanesulfonate (B1225610) is a competent leaving group, potentially enabling the transfer of the -CH₂CF₃ group to various nucleophiles under catalytic conditions. Studies would need to explore its reactivity in comparison to established reagents like trifluoroethyl triflate or tosylate, focusing on reaction kinetics, substrate scope, and catalyst compatibility (e.g., palladium, nickel, or copper catalysts for cross-coupling reactions).
Catalyst Development: The compound itself could serve as a ligand precursor in catalyst design. The sulfonate oxygen atoms could act as coordination sites for metal centers, and the fluorinated tail could be used to tune the steric and electronic properties of the resulting catalyst, potentially enhancing solubility in fluorous media or inducing specific selectivities in asymmetric catalysis.
Integration into Flow Chemistry and Automated Synthesis Research
The physical properties of this compound could make it a suitable candidate for integration into modern synthesis platforms.
Continuous Flow Processes: Research is needed to determine the thermal stability and solubility profile of the compound to assess its suitability for continuous flow reactors. Its potential use as a reagent in flow systems could offer advantages in safety, scalability, and reaction control, particularly for highly exothermic trifluoroethylation reactions. Automated platforms could rapidly screen reaction conditions (temperature, pressure, residence time, catalyst) to optimize its use.
Automated Reagent Delivery: As a likely liquid at room temperature, it could be easily handled by automated liquid handlers and pumps in high-throughput synthesis platforms. This would facilitate its use in the rapid generation of compound libraries for drug discovery or materials science, where the systematic introduction of the trifluoroethyl group is desired.
Development of Sustainable and Environmentally Benign Applications
Harnessing the properties of this compound for green chemistry applications would be a critical research direction.
Atom Economy: Synthetic routes to and from this compound should be evaluated based on principles of atom economy and waste reduction. For instance, developing catalytic methods that utilize it as a reagent would be superior to stoichiometric processes.
Recyclable Media: The fluorinated nature of the molecule suggests potential for use in biphasic catalysis, particularly with fluorous solvents. Research could explore catalytic systems where a catalyst containing this moiety is sequestered in a fluorous phase, allowing for easy separation and recycling, thereby minimizing catalyst waste and contamination of the product stream.
Benign Byproducts: A key advantage over related reagents like trifluoroethyl halides would be the generation of non-corrosive and potentially recyclable ethanesulfonate salts as byproducts, contributing to a more environmentally benign reaction profile.
Challenges and Opportunities in Harnessing Fluorine Chemistry for Advanced Materials and Syntheses
The incorporation of fluorine profoundly alters the properties of organic molecules, and this compound represents an untapped resource in this domain.
Opportunities:
Advanced Polymers: The compound could be investigated as a monomer or an initiator in polymerization reactions to create advanced fluoropolymers. Such materials would be expected to exhibit high thermal stability, chemical resistance, and unique surface properties (hydrophobicity and oleophobicity).
Electrolyte Additives: In materials science, fluorinated sulfonates are explored as additives or components in electrolytes for lithium-ion batteries to improve stability and performance. Future studies could assess the electrochemical window and ionic conductivity of electrolytes containing this specific ester.
Challenges:
Synthetic Accessibility: A primary challenge is the development of a cost-effective and scalable synthesis for this compound itself. The availability of the starting materials, ethanesulfonyl chloride and 2,2,2-trifluoroethanol (B45653), is a positive factor, but optimization of the esterification would be the first hurdle to overcome for widespread research and application.
Reactivity Control: A significant challenge in its use as a trifluoroethylating agent would be controlling its reactivity and selectivity. The ethanesulfonate leaving group's ability must be finely tuned to react with desired nucleophiles without leading to unwanted side reactions or decomposition, a common challenge in harnessing the powerful effects of fluorine chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
